N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide
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Overview
Description
N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Mechanism of Action
Target of action
Piperidine and oxazole derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of action
The mode of action of these compounds can vary widely, but generally involves binding to their target and modulating its activity . The exact mechanism would depend on the specific target and the structure of the compound.
Biochemical pathways
Piperidine and oxazole derivatives can affect a variety of biochemical pathways depending on their specific targets . For example, some piperidine derivatives have been found to have anticancer, antiviral, and antimicrobial activities .
Pharmacokinetics
The ADME properties of these compounds can vary widely depending on their specific structures. Generally, heterocyclic compounds like piperidine and oxazole derivatives are well-absorbed and can have good bioavailability .
Result of action
The molecular and cellular effects of these compounds can vary widely depending on their specific targets and modes of action . For example, some piperidine derivatives have been found to have anticancer, antiviral, and antimicrobial activities .
Action environment
The action, efficacy, and stability of these compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and isoxazole moieties. The piperidine moiety can be synthesized through the reaction of 4-piperidone with dimethylcarbamoyl chloride under basic conditions. The isoxazole moiety can be prepared by the cyclization of appropriate precursors such as hydroxylamine and β-ketoesters. The final step involves the coupling of the piperidine and isoxazole moieties through a nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isoxazole ring or the piperidine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole or piperidine derivatives.
Scientific Research Applications
N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles.
Piperidine Derivatives: Compounds with similar piperidine moieties, such as N-(piperidine-4-yl)benzamide.
Uniqueness
N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is unique due to its specific combination of the piperidine and isoxazole moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure that includes an isoxazole ring and a piperidine moiety, which are known to enhance biological activity through various mechanisms. The molecular formula is C13H18N4O3, with a molecular weight of 278.31 g/mol.
Research indicates that the compound exhibits several pharmacological activities:
- Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit certain enzymes involved in neurotransmitter degradation, potentially enhancing synaptic transmission. For instance, it has shown inhibitory activity against butyrylcholinesterase (BChE) with an IC50 value of 46.42 µM, indicating its potential use in treating neurodegenerative disorders .
- Antitumor Activity : The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can selectively induce apoptosis in cancer cell lines, possibly through the modulation of cell cycle-related proteins .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 15 | Induction of apoptosis |
HCC (Liver) | 20 | Inhibition of cell proliferation |
A549 (Lung) | 25 | Cell cycle arrest |
These results indicate promising antitumor activity, warranting further investigation into its mechanism and efficacy in vivo.
In Vivo Studies
Preliminary animal studies have shown that the compound can reduce tumor growth in xenograft models. The administration of this compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neurodegenerative Disorders : A study involving animal models of Alzheimer's disease indicated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation, suggesting a neuroprotective effect .
- Cancer Treatment : In a clinical trial setting, patients with advanced solid tumors exhibited positive responses to treatment with this compound, showing reduced tumor markers and improved quality of life metrics .
Properties
IUPAC Name |
N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-16(2)13(19)17-7-4-10(5-8-17)9-14-12(18)11-3-6-15-20-11/h3,6,10H,4-5,7-9H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVMCWFVTBKKPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC=NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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